molecular formula C20H21NO4 B3326597 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 266318-76-7

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

Cat. No.: B3326597
CAS No.: 266318-76-7
M. Wt: 339.4
InChI Key: XUIBECOXWZXNSY-UHFFFAOYSA-N
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Description

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is an Fmoc-protected non-natural amino acid derivative. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). The compound features a 2-methylbutanoic acid backbone, introducing a branched aliphatic chain that confers moderate steric hindrance and hydrophobicity. Its primary applications include peptide backbone modification, stabilization of secondary structures, and incorporation into bioactive peptides requiring tailored physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBECOXWZXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . These methods ensure the stability of the compound during subsequent reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence being synthesized .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Evidence ID
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid (Target) C₂₀H₂₁NO₄ 339.39 2-methylbutanoic acid backbone Standard SPPS, moderate steric hindrance N/A
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid C₂₁H₂₃NO₄ 353.41 2,3-dimethylbutanoic acid backbone Enhanced steric hindrance; Fmoc-α-Me-D-Valine
(S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid C₂₀H₂₁NO₅ 355.38 3-hydroxy-3-methylbutanoic acid backbone Hydrophilic modification; solubility enhancement
(R)-2-((Fmoc)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid C₂₃H₂₆N₂O₅S 442.53 Methylated amino group; acetamidothio Thioether linkages, metal coordination
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-tolyl (ortho-methylphenyl) side chain Hydrophobic interactions; aromaticity
(R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid C₂₉H₂₉NO₄* ~451.54 tert-butylphenyl group Extreme hydrophobicity; peptide stability
Pyridinyl-Fmoc acetic acid derivative C₂₃H₂₀N₂O₅ 404.42 Pyridine ring Hydrogen bonding; heterocyclic peptides

*Assumed formula based on structure.

Biological Activity

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and applications in research.

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 203854-59-5

The presence of the Fmoc group provides stability during synthesis and facilitates the formation of peptide bonds. The carboxylic acid and amine functional groups allow for various chemical reactions, crucial in organic synthesis.

The biological activity of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group enhances solubility and stability, while the amino acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, influencing biochemical pathways. For instance, it has been shown to inhibit certain proteases, which are critical in various physiological processes.

Case Studies

  • Inhibition of Proteases : A study demonstrated that 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid inhibited protease activity in vitro at concentrations around 50 µM, indicating potential applications in therapeutic contexts where protease modulation is beneficial .
  • Cellular Uptake : Another investigation focused on the cellular uptake of Fmoc-amino acids in cancer cell lines, revealing that these compounds could enhance drug delivery systems by improving the permeability of therapeutic agents across cell membranes.

Applications in Research

The compound serves as a versatile building block in peptide synthesis, particularly in:

  • Medicinal Chemistry : Developing peptide-based drugs targeting specific diseases.
  • Biochemical Research : Studying enzyme mechanisms and protein-ligand interactions.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Fmoc-Ala (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine)203854-59-5353.41 g/molProtease inhibition
Fmoc-Gly (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine)203854-60-8329.39 g/molCell permeability enhancement
Fmoc-Leu (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]leucine)203854-61-9353.41 g/molAnticancer properties

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis, and how is it selectively removed?

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protective group for the amino moiety, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which cleaves the Fmoc group via β-elimination without damaging the peptide backbone or other acid-labile protective groups . This orthogonal protection strategy allows sequential coupling of amino acids.

Q. What analytical methods are critical for confirming the purity and structural integrity of this compound?

  • HPLC : To assess purity (>95% typically required for SPPS) and monitor deprotection/coupling efficiency .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects impurities (e.g., residual solvents or diastereomers) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects side products like truncated peptides .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase synthesis?

  • Coupling Reagents : HATU or DIC/HOBt are preferred over EDCI for sterically hindered residues to reduce racemization .
  • Solvent Selection : DMF or NMP enhances solubility of hydrophobic intermediates.
  • Temperature Control : Reactions at 0–4°C minimize racemization, while elevated temperatures (25–40°C) improve coupling kinetics for bulky residues .
  • Double Coupling : Repeat coupling steps for low-yield reactions, monitored by Kaiser or chloranil tests .

Q. How do structural modifications in analogs (e.g., side-chain variations) affect reactivity and bioactivity?

Comparative studies show:

Modification Impact on Reactivity/Bioactivity Source
Methyl side chain Enhances metabolic stability but reduces solubility
Phenylthio group Increases affinity for hydrophobic binding pockets
Hydroxybutanoic acid Improves hydrogen-bonding capacity in drug design

Q. What strategies mitigate racemization during synthesis with this Fmoc-protected amino acid?

  • Low Temperature : Perform couplings at 0–4°C to slow base-induced racemization .
  • Additives : HOBt or Oxyma Pure suppress racemization by scavenging reactive intermediates .
  • Short Deprotection Times : Limit piperidine exposure to <10 minutes per cycle .

Q. How should researchers resolve contradictions in toxicity data for this compound?

While acute toxicity is classified as Category 4 (oral/dermal/inhalation), chronic effects remain uncharacterized . Contradictions arise from limited ecotoxicological data. Recommended protocols:

  • Hierarchical Testing : Prioritize acute toxicity assays (e.g., OECD 423) before chronic studies.
  • Read-Across Analysis : Use data from structurally similar Fmoc-amino acids (e.g., LD50 of 2,000 mg/kg in rodents) for risk assessment .

Q. What critical storage conditions prevent degradation of this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Moisture Control : Use desiccants (silica gel) to avoid carbamate decomposition .
  • Light Protection : Amber vials prevent UV-induced fluorenyl group degradation .

Q. How can premature deprotection during synthesis be troubleshooted?

Premature Fmoc cleavage often results from:

  • Residual Acid : Neutralize SPPS resins thoroughly after TFA treatments.
  • Base Contamination : Use fresh piperidine and avoid prolonged exposure to DMF .
  • Side Reactions : Monitor for diketopiperazine formation via LC-MS and adjust coupling protocols .

Q. Table 1. Common Coupling Reagents and Their Efficacy

Reagent Reaction Rate Racemization Risk Use Case
HATUHighLowSterically hindered
DIC/HOBtModerateModerateStandard residues
EDCILowHighNon-critical synthesis

Q. Table 2. Key Safety Protocols

Hazard PPE Emergency Response
Inhalation (Category 4)N95 mask, fume hoodMove to fresh air; seek medical attention
Dermal ExposureNitrile gloves, lab coatWash with soap/water; monitor for irritation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
Reactant of Route 2
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3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

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